Hydroxypropylcellulose
Overview
Description
Hydroxypropyl cellulose (HPC) is a neutral polysaccharide prepared by reacting propylene oxide with alkali cellulose at high temperatures and pressure . It is soluble in water and many polar organic solvents . HPC is widely used as a food additive and in drug delivery systems .
Synthesis Analysis
HPC is synthesized from bacterial cellulose produced by Acetobacter xylinum. The bacterial cellulose reacts with propylene oxide under different conditions while diluted by toluene . The effects of mass ratio of bacterial cellulose to propylene oxide, dilutability of toluene, reaction temperature, and time were investigated . Another method involves the preparation of hydroxypropyl cellulose microfibers by high-speed rotary spinning .
Molecular Structure Analysis
HPC is an ether of cellulose where some of the hydroxyl groups of the repeating glucose units have been hydroxypropylated forming -OCH2CH(OH)CH3 groups . The oxidation reactions were carried out first using TEMPO, sodium hypochlorite, and sodium bromide, then sodium periodate (NaIO4), for 5 hours .
Chemical Reactions Analysis
HPC is a surface-active polymer that can change its solubility as a function of temperature . This makes HPC interesting for responsive foams, where macroscopic properties need to be reversibly changed on demand . The oxidation reactions were carried out first using TEMPO, sodium hypochlorite, and sodium bromide, then sodium periodate (NaIO4), for 5 hours .
Physical And Chemical Properties Analysis
HPC is soluble in cold water, ethanol, acetone, and many organic solvents . It is insoluble in hot water . HPC has a combination of hydrophobic and hydrophilic groups, so it has a lower critical solution temperature (LCST) at 45 °C . At temperatures below the LCST, HPC is readily soluble in water; above the LCST, HPC is not soluble .
Scientific Research Applications
1. Pharmaceutical Tablet Binder
Hydroxypropylcellulose (HPC) has been studied as a pharmaceutical tablet binder. Research shows that the level of HPC in a tablet formulation affects both tablet hardness and dissolution time. Predictive models have been developed for tablet hardness and dissolution time based on the binder or binder-drug ratio, aiding in the optimization of tablet formulations (Harcum et al., 1998).
2. Hydrogel Formation
HPC has been investigated for its ability to form hydrogels when irradiated in aqueous solutions. These hydrogels display thermally reversible swelling characteristics and superior mechanical properties, making them suitable for various applications including biodegradable materials (Wach et al., 2002).
3. Cellulosic Hydrogels for Tissue Engineering
In tissue engineering, the thermal responsive phase behavior of HPC is exploited to produce 3D interconnected macroporous hydrogels. These hydrogels, formed in aqueous environments, demonstrate interconnected macroporosity, high water content, and mechanical integrity similar to soft tissues. They have shown cytocompatibility with various cell types and minimal inflammatory response in in vivo tests (Yue et al., 2010).
Safety And Hazards
Future Directions
HPC is a surface-active polymer that can change its solubility as a function of temperature . This makes HPC interesting for responsive foams, where macroscopic properties need to be reversibly changed on demand . This insight into wet strength mechanisms of the keto-HPC/polyamine system can thus lead to new opportunities for the development of alternative biobased wet strength agents where molecular weight dependence of the wet tensile properties allows for a fine tuning of mechanical properties in the wet state .
properties
IUPAC Name |
4-(1-aminopropyl)-N,N,3-trimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-5-12(13)11-7-6-10(14(3)4)8-9(11)2/h6-8,12H,5,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXDYJWVYFMKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)N(C)C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55875-51-9 (di-hydrochloride) | |
Record name | Amiflamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077502966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90998705 | |
Record name | 4-(1-Aminopropyl)-N,N,3-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanamine, 4-(dimethylamino)-alpha,2-dimethyl- | |
CAS RN |
77502-96-6 | |
Record name | Amiflamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077502966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(1-Aminopropyl)-N,N,3-trimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90998705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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